molecular formula C9H10ClN5O2 B1671751 (2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine CAS No. 105827-78-9

(2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine

Cat. No.: B1671751
CAS No.: 105827-78-9
M. Wt: 255.66 g/mol
InChI Key: YWTYJOPNNQFBPC-UHFFFAOYSA-N
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Description

N-[1-[(6-Chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide, commonly known as imidacloprid, is a systemic neonicotinoid insecticide first commercialized in the 1990s. It acts as a neurotoxin by selectively binding to nicotinic acetylcholine receptors (nAChRs) in insects, causing acetylcholine accumulation, paralysis, and death . Imidacloprid is highly effective against sucking pests such as aphids, whiteflies, and beetles, making it a cornerstone in agricultural pest management .

Key physicochemical properties include a molecular formula of C₉H₁₀ClN₅O₂, molar mass of 255.66 g/mol, melting point of 144°C, and water solubility of 0.61 g/L at 20°C . Despite its rapid photolytic degradation in laboratory settings (half-life: 1.2–2.1 hours), environmental persistence increases in natural conditions, with freshwater half-lives of 4 days (sunlight) and 10–24 weeks (darkness) . Its widespread use has led to detectable residues in surface waters globally, raising ecological concerns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105827-78-9

Molecular Formula

C9H10ClN5O2

Molecular Weight

255.66 g/mol

IUPAC Name

(NZ)-N-[1-[(6-chloro-3-pyridinyl)methyl]imidazolidin-2-ylidene]nitramide

InChI

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13)

InChI Key

YWTYJOPNNQFBPC-UHFFFAOYSA-N

Isomeric SMILES

C1CN(/C(=N\[N+](=O)[O-])/N1)CC2=CN=C(C=C2)Cl

Canonical SMILES

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl

Appearance

Solid powder

Color/Form

Colorless crystals

density

1.54 g/cm³

melting_point

143 - 144 °C

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

610 mg/L @ 20 °C (exp)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Imidacloprid;  Admire;  Confidor;  Provado; 

vapor_pressure

4X10-7 mPa (3X10-12 mm Hg) at 20 °C;  9X10-7 mPa (7X10-12 mm Hg) at 25 °C
Vapor pressure at 20Â °C: negligible

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometric Considerations

The synthesis proceeds via a two-stage mechanism: (1) deprotonation of 2-nitroiminoimidazolidine by a base to generate a reactive amide intermediate, and (2) nucleophilic attack on CCMP’s chloromethyl group. Patents demonstrate that a 1:1 molar ratio of 2-nitroiminoimidazolidine to CCMP is optimal, though slight excesses of CCMP (1.1–1.2 equivalents) enhance yields to 66% by compensating for side reactions.

Critical to this process is the choice of base. Early methods employed sodium hydride (NaH), which, while effective, posed safety risks due to hydrogen gas evolution. Transitioning to potassium carbonate (K₂CO₃) in polar aprotic solvents like acetonitrile mitigated these hazards while maintaining reactivity. For instance, 1.5 equivalents of K₂CO₃ in acetonitrile at reflux (82°C) achieved 67% yield with 99% active ingredient (AI) purity.

Optimization of Reaction Parameters

Industrial scalability demands meticulous control over reaction kinetics and thermodynamics. Key parameters—addition rate, solvent selection, and temperature—have been systematically optimized to maximize efficiency.

Gradual Addition of CCMP

Controlled addition of CCMP prevents localized excesses that drive dimerization byproducts. Data from Sinon Corporation reveal that extending the addition period from 0.5 to 6.5 hours elevates crude yields from 84.3% to 92.3%, with AI purity rising from 82.6% to 90.85%. This incremental approach ensures steady reaction progression, as outlined in Table 1.

Table 1: Impact of CCMP Addition Duration on Yield and Purity

Addition Time (hours) Crude Yield (%) AI Purity (%)
0.5 84.3 82.6
6.5 92.3 90.85

Solvent Systems

Solvent polarity profoundly influences reaction kinetics. Acetonitrile, with its high dielectric constant (ε = 37.5), outperforms dimethylformamide (DMF) and isopropanol by solubilizing ionic intermediates. Trials comparing solvents demonstrated 75% yield in acetonitrile versus 49% in DMF under identical conditions.

Alternative Synthetic Pathways and Modifications

While the CCMP route dominates commercial production, exploratory methods have emerged to address regulatory and environmental concerns.

Two-Step Process via Intermediate Amines

A patented alternative condenses 6-chloronicotinic acid with methylamine to form 6-chloronicotinic acid methylamide, followed by cyclization with formaldehyde and ammonia. Though avoiding CCMP’s handling challenges, this method complicates purification and reduces overall yield to 58–66%, limiting industrial adoption.

Nitropolychlorobutadiene Intermediates

Academic studies propose nitropolychlorobutadienes as precursors for functionalized heterocycles. For example, amination of 2-nitroperchloro-1,3-butadiene with azabicyclohexane derivatives yields intermediates that could streamline imidacloprid synthesis. However, these routes remain experimental, with no commercial applications reported.

Industrial-Scale Production Considerations

Translating laboratory success to manufacturing requires addressing heat management, solvent recovery, and waste streams.

Continuous Flow Reactors

Modern facilities employ continuous flow systems to maintain precise temperature control during CCMP addition. This technology reduces thermal degradation risks inherent in batch processes, ensuring consistent AI purity above 90%.

Byproduct Mitigation

The primary byproduct, 1,3-bis(6-chloropyridylmethyl)imidazolidine, forms via over-alkylation. Its formation is suppressed by maintaining CCMP concentrations below 0.5 M and using excess K₂CO₃ to scavenge liberated HCl.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, bromine, nitric acid.

Major Products Formed

The major products formed from these reactions include various halogenated derivatives and nitro-substituted compounds, which can have different properties and applications .

Scientific Research Applications

Crop Protection

Imidacloprid is extensively used in agriculture for the protection of various crops against a range of pests including:

  • Aphids
  • Whiteflies
  • Leafhoppers

Its systemic nature allows it to be absorbed by plants and translocated throughout their tissues, providing long-lasting protection against pests that feed on leaves, stems, and roots .

Soil Treatment

The compound is applied as a soil treatment to control soil-dwelling pests. Its persistence in soil can range from several months to years, depending on environmental conditions .

Fertilizer Coatings

Imidacloprid is sometimes incorporated into fertilizer coatings to enhance pest control while providing nutrients to plants .

Public Health

Imidacloprid is utilized in vector control programs targeting disease-carrying insects such as mosquitoes and fleas. Its effectiveness in controlling these pests has made it a valuable tool in public health initiatives aimed at preventing diseases like dengue fever and malaria .

Veterinary Medicine

In veterinary applications, Imidacloprid is used in formulations for pets to control fleas and ticks. Products combining Imidacloprid with other active ingredients enhance efficacy and provide broader spectrum pest control .

Environmental Impact

While Imidacloprid is effective against target pests, its environmental impact has raised concerns. Studies indicate that it can affect non-target organisms, including pollinators like bees, leading to significant ecological implications . Regulatory agencies are continually assessing its safety and environmental profiles.

Efficacy in Crop Protection

A study conducted on the use of Imidacloprid in controlling aphids in cotton crops demonstrated a significant reduction in pest populations compared to untreated controls. The treated crops exhibited improved yield and quality due to effective pest management strategies .

Impact on Pollinators

Research has shown that exposure to sub-lethal doses of Imidacloprid can impair the foraging behavior of honeybees, affecting their ability to gather food and communicate with hive mates. This has prompted further investigation into the long-term effects on bee populations and pollination services .

Soil Persistence Studies

Field studies have assessed the persistence of Imidacloprid in various soil types under different climatic conditions. Results indicate that soil type significantly influences degradation rates, with sandy soils exhibiting faster breakdown compared to clay-rich soils .

Mechanism of Action

The compound exerts its effects primarily by targeting the nicotinic acetylcholine receptors in insects. It binds to these receptors, causing overstimulation and eventual paralysis of the insect. This mechanism is highly specific to insects, making it an effective and relatively safe insecticide for use in agriculture .

Comparison with Similar Compounds

Imidacloprid belongs to the neonicotinoid class, which includes acetamiprid, thiacloprid, thiamethoxam, and clothianidin. Below is a detailed comparison of structural, physicochemical, and functional attributes:

Structural and Physicochemical Properties
Property Imidacloprid Acetamiprid Thiacloprid Imidaclothiz
IUPAC Name (NE)-N-[1-[(6-Chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide N-[(6-Chloropyridin-3-yl)methyl]-N′-cyano-N-methylethanimidamide [3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-ylidene]cyanamide N-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4,5-dihydroimidazol-2-yl]nitramide
Molecular Formula C₉H₁₀ClN₅O₂ C₁₀H₁₁ClN₄ C₁₀H₉ClN₄S C₇H₈ClN₅O₂S
Molar Mass (g/mol) 255.66 222.67 255.72 261.68
Melting Point (°C) 144 98.9 136 Not reported
Water Solubility 0.61 g/L (20°C) 4.25 g/L (25°C) 0.19 g/L (20°C) Not reported
Vapor Pressure 4 × 10⁻⁷ mPa (20°C) 5.81 mPa (25°C) 7.99 × 10⁻⁷ mPa (20°C) Not reported

Key Structural Differences :

  • Imidacloprid : Chloropyridinylmethyl group attached to a nitroimine-substituted imidazolidine ring.
  • Acetamiprid: Cyanoimino group replaces the nitroimine moiety, enhancing solubility .
  • Thiacloprid : Thiazolidine ring replaces imidazolidine, reducing water solubility but improving photostability .
  • Imidaclothiz : Chlorothiazolylmethyl group substitutes the chloropyridinyl group, altering receptor affinity .
Toxicity Profiles
  • Non-Target Organisms: Imidacloprid is highly toxic to bees (LD₅₀: 4–5 ng/bee), whereas thiacloprid and acetamiprid exhibit lower acute toxicity .
  • Mammalian Safety: All neonicotinoids have low mammalian toxicity due to weak affinity for vertebrate nAChRs, though chronic exposure risks remain under study .

Biological Activity

N-[1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydroimidazol-2-yl]nitramide, commonly known as Imidacloprid , is a systemic insecticide belonging to the neonicotinoid class. This compound exhibits significant biological activity, particularly in pest control, through its interaction with the nervous systems of insects.

PropertyValue
CAS Number 138261-41-3
Molecular Formula C9H10ClN5O2
Molecular Weight 255.664 g/mol
IUPAC Name N-{1-[(6-chloro-3-pyridyl)methyl]-4,5-dihydroimidazol-2-yl}nitramide
Synonyms Imidacloprid, N-(1-(6-Chloro-3-pyridyl)methyl)-4,5-dihydroimidazol-2-amine

Imidacloprid functions primarily by targeting the nicotinic acetylcholine receptors (nAChRs) in insects. Upon binding to these receptors, it causes prolonged depolarization of the postsynaptic membrane, leading to overstimulation of the nervous system. This results in symptoms such as muscle tremors and paralysis, ultimately causing death in susceptible insect species. The selectivity of Imidacloprid for insect nAChRs over vertebrate receptors accounts for its relatively low toxicity to mammals compared to its efficacy against pests .

Biological Activity and Efficacy

Imidacloprid has been extensively studied for its biological activity across various species and environmental conditions. Its effectiveness is influenced by several factors including soil type, moisture, and temperature.

Case Studies and Research Findings

  • Insecticidal Efficacy :
    • A study demonstrated that Imidacloprid effectively controlled populations of aphids and whiteflies in agricultural settings. The compound showed a significant reduction in pest populations within 48 hours of application .
  • Impact on Non-target Species :
    • Research indicated that while Imidacloprid is effective against target pests, it also poses risks to non-target species such as pollinators. Long-term exposure has been linked to sub-lethal effects on honeybee behavior and reproduction .
  • Environmental Persistence :
    • Imidacloprid has a variable half-life depending on environmental conditions. In soil, it can persist for 1 to 3 years under aerobic conditions but breaks down more rapidly in water when exposed to light. This persistence raises concerns about its accumulation in ecosystems and potential impacts on biodiversity .

Toxicological Studies

Toxicological assessments have shown that acute exposure to high doses of Imidacloprid can lead to cholinergic effects in mammals, including dizziness and respiratory distress. Chronic exposure at lower doses has been associated with developmental and reproductive toxicity in laboratory animals .

Summary of Toxicological Findings

Study FocusFindings
Acute ExposureMortality and transient cholinergic effects
Chronic ExposureReproductive toxicity and neurobehavioral deficits in rats
Environmental ImpactGenotoxicity and immune system suppression in aquatic organisms

Q & A

Q. What methodologies quantify imidacloprid’s sorption-desorption hysteresis in heterogeneous soils?

  • Methodological Answer:
  • Batch equilibration: Incubate soil samples with imidacloprid at varying concentrations (0.1–10 mg/L) and measure equilibrium concentrations.
  • Freundlich hysteresis indices: Calculate hysteresis coefficients (H = n_desorption/n_sorption) to predict irreversible binding in organic-rich soils .

Contradiction Analysis and Best Practices

  • Conflicting Degradation Data: Laboratory studies under controlled UV light may underestimate field persistence due to variable microbial communities and organic matter content. Cross-validate results using field-aged soil samples and qPCR to quantify degradative genes (e.g., hyl in Hymenobacter latericoloratus) .
  • Metabolite Toxicity: While imidacloprid-guanidine is less toxic to bees, its olefin derivative exhibits higher aquatic toxicity. Use species-specific bioassays to prioritize metabolite monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine
Reactant of Route 2
Reactant of Route 2
(2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine

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